

# Discrepancies in Mongersen Clinical Trial Data: A Comparative Analysis of Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025



A deep dive into the clinical trial data of **Mongersen sodium** (GED-0301), an oral antisense oligonucleotide targeting SMAD7, reveals a stark contrast between initial promising results and subsequent late-stage clinical failure in the treatment of Crohn's disease. This guide provides a comprehensive comparison of the published data, detailing the experimental protocols and exploring the potential reasons for the observed discrepancies, a critical consideration for researchers and drug development professionals.

The journey of Mongersen through clinical trials presents a compelling case study in the challenges of drug development and the importance of manufacturing consistency. While a Phase 2 study ignited hope for a novel oral therapy for Crohn's disease, a subsequent Phase 3 trial was prematurely terminated for futility, leaving the scientific community to unravel the conflicting outcomes.

## **Efficacy Data: A Tale of Two Trials**

The quantitative data from the key clinical trials of Mongersen highlight the dramatic difference in outcomes.

## **Table 1: Clinical Remission Rates (CDAI Score < 150)**



| Trial                                   | Treatment<br>Group       | Week 2/Day 15 | Week 4 | Week 12 |
|-----------------------------------------|--------------------------|---------------|--------|---------|
| Phase 2<br>(Monteleone et<br>al., 2015) | Mongersen 10<br>mg/day   | 12%           | -      | -       |
| Mongersen 40<br>mg/day                  | 55%                      | -             | -      |         |
| Mongersen 160<br>mg/day                 | 65%                      | -             | -      |         |
| Placebo                                 | 10%                      | -             | -      |         |
| Open-Label<br>Phase 2 (2021<br>study)   | Mongersen 160<br>mg/day  | -             | 38.9%  | 50.0%   |
| Phase 3 (Sands et al., 2019)            | Mongersen (all regimens) | -             | -      | 22.8%   |
| Placebo                                 | -                        | -             | 25%    |         |

Table 2: Clinical Response Rates (CDAI Score Reduction ≥ 100 points)



| Trial                                   | Treatment<br>Group       | Day 28 | Week 4 | Week 12 |
|-----------------------------------------|--------------------------|--------|--------|---------|
| Phase 2<br>(Monteleone et<br>al., 2015) | Mongersen 10<br>mg/day   | 37%    | -      | -       |
| Mongersen 40<br>mg/day                  | 58%                      | -      | -      |         |
| Mongersen 160<br>mg/day                 | 72%                      | -      | -      |         |
| Placebo                                 | 17%                      | -      | -      |         |
| Open-Label<br>Phase 2 (2021<br>study)   | Mongersen 160<br>mg/day  | -      | 72.2%  | 77.8%   |
| Phase 3 (Sands et al., 2019)            | Mongersen (all regimens) | -      | -      | 33.3%   |
| Placebo                                 | -                        | -      | 44.4%  |         |

The Phase 2 trial conducted by Monteleone et al. demonstrated a significant dose-dependent increase in clinical remission and response rates compared to placebo.[1][2][3] However, the Phase 3 trial by Sands et al. showed no statistically significant difference between Mongersen and placebo, with placebo even outperforming the active treatment in some measures.[4][5] An open-label Phase 2 study published in 2021, using a specific batch of Mongersen, reported efficacy outcomes that were more aligned with the initial positive Phase 2 results.

## The Crucial Factor: Batch-to-Batch Variability

A key hypothesis for the discordant results lies in the manufacturing of Mongersen itself. In vitro studies have revealed that different batches of the drug exhibited varying abilities to downregulate SMAD7, its intended molecular target. One study demonstrated that the batch used in the successful open-label Phase 2 study effectively inhibited SMAD7 expression, whereas two batches used in the Phase 3 trial did not. This suggests that inconsistencies in the



active pharmaceutical ingredient may have led to the administration of a less potent or inactive compound in the pivotal Phase 3 study.

# Experimental Protocols: A Closer Look Phase 2 Study (Monteleone et al., 2015)

- Study Design: A double-blind, placebo-controlled, multicenter trial.
- Patient Population: 166 adults with active, moderate-to-severe Crohn's disease (CDAI score 220-450).
- Treatment: Patients were randomized to receive one of three daily doses of Mongersen (10 mg, 40 mg, or 160 mg) or placebo for two weeks.
- Primary Endpoint: Clinical remission (CDAI score < 150) at day 15, maintained for at least two weeks.
- Secondary Endpoint: Clinical response (a reduction of at least 100 points in the CDAI score) at day 28.

### Phase 3 Study (Sands et al., 2019)

- Study Design: A blinded, multicenter, randomized controlled trial.
- Patient Population: 701 patients with active Crohn's disease.
- Treatment: Patients were randomized to one of three different once-daily Mongersen regimens or placebo for up to 52 weeks.
- Primary Endpoint: Clinical remission at week 12.
- Outcome: The study was prematurely terminated due to a determination of futility.

### In Vitro Analysis of Mongersen Batches

 Methodology: The human colorectal cancer cell line HCT-116 was transfected with different batches of Mongersen. The expression of SMAD7 was then evaluated using real-time polymerase chain reaction (PCR) and Western blotting to assess the drug's activity.



Check Availability & Pricing

## **Visualizing the Science**

To better understand the biological and clinical processes involved, the following diagrams illustrate the SMAD7 signaling pathway and the workflow of the Mongersen clinical trials.





SMAD7 Signaling Pathway in Crohn's Disease

Click to download full resolution via product page

Caption: The SMAD7 signaling pathway and the mechanism of action of Mongersen.



## Phase 2 Trial Phase 3 Trial Patient Screening Patient Screening (CDAI 220-450) Randomization (1:1:1:1) Randomization 2-Week Treatment Treatment (up to 52 Weeks) (10, 40, 160 mg or Placebo) Primary Endpoint Assessment **Primary Endpoint Assessment** (Day 15) (Week 12) Follow-up Premature Termination (Day 28 & 84) (Futility)

#### Mongersen Clinical Trial Workflow

Click to download full resolution via product page

Caption: A simplified workflow of the Mongersen Phase 2 and Phase 3 clinical trials.

#### **Conclusion: Lessons for Future Research**

The case of Mongersen underscores the critical importance of ensuring the reproducibility of investigational medicinal products throughout all phases of clinical development. The discrepancy between the Phase 2 and Phase 3 trial results for Mongersen appears to be a cautionary tale about the potential impact of manufacturing changes on a drug's biological activity. For researchers and drug developers, this highlights the necessity of robust analytical methods to characterize and ensure the consistency of complex molecules like oligonucleotides. Future research into SMAD7 as a therapeutic target for Crohn's disease



should prioritize meticulous control over the manufacturing process to ensure that the clinical data generated is both reliable and reproducible.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Mongersen, an oral SMAD7 antisense oligonucleotide, and Crohn's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mongersen, an oral Smad7 antisense oligonucleotide, in patients with active Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jwatch.org [jwatch.org]
- 5. Mongersen (GED-0301) for Active Crohn's Disease: Results of a Phase 3 Study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discrepancies in Mongersen Clinical Trial Data: A
  Comparative Analysis of Reproducibility]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15542868#reproducibility-of-published-mongersen-sodium-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com